molecular formula C14H21ClN2O B3325871 Unii-qzn69FF3RF CAS No. 22352-81-4

Unii-qzn69FF3RF

Cat. No.: B3325871
CAS No.: 22352-81-4
M. Wt: 268.78 g/mol
InChI Key: KQGAIRYUMBGZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research indicates that its complexity arises from the diversity of its constituents and intricate preparation procedures, which pose challenges in ensuring batch-to-batch uniformity . The compound’s efficacy is attributed to its active components, necessitating rigorous quantitative measurement during preparation and application to maintain consistency and safety .

Properties

CAS No.

22352-81-4

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13;/h3-7,13,15H,2,8-11H2,1H3;1H

InChI Key

KQGAIRYUMBGZQC-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Differences in Preparation and Characterization

Parameter This compound Quetiapine Prednisone
Bioactive Components Multiple, complex Single primary active moiety Single primary active moiety
Batch Uniformity Challenging due to complexity High (standardized methods) High (simple synthesis)
Analytical Methods HPLC, NMR, IR HPLC, UV spectroscopy HPTLC, X-ray diffraction
2.2 Analytical and Quality Control Challenges

This compound requires advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy , to quantify its bioactive components and ensure purity . This contrasts with compounds like Risedronate Sodium , which employ simpler dissolution and uniformity tests due to their well-defined formulations . The need for rigorous impurity profiling (e.g., organic residues, elemental contaminants) is a shared requirement across all compounds but is more resource-intensive for this compound due to its multi-component nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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